

Application Notes & Protocols: Synthesizing and Evaluating FGFR Inhibitors

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Compound of Interest

Compound Name: 3-Amino-5-chloropyrazine-2-carbonitrile

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Introduction

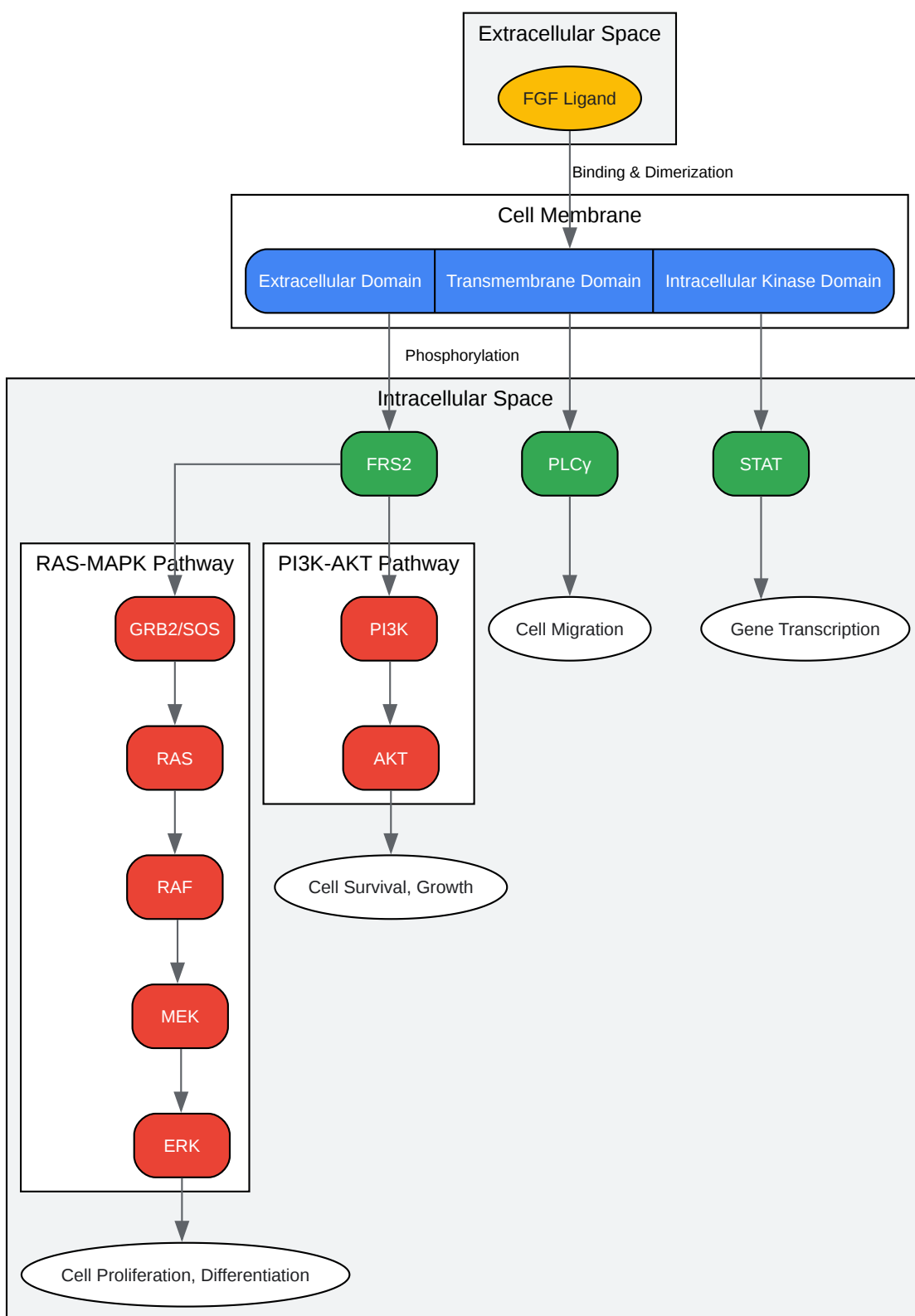
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, angiogenesis, and migration.^{[1][2]} Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key driver in the development and progression of various cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.^{[1][3]} ^[4] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a significant target for therapeutic intervention. This document provides an overview of the application of synthesized FGFR inhibitors in research and drug development, complete with quantitative data and detailed experimental protocols.

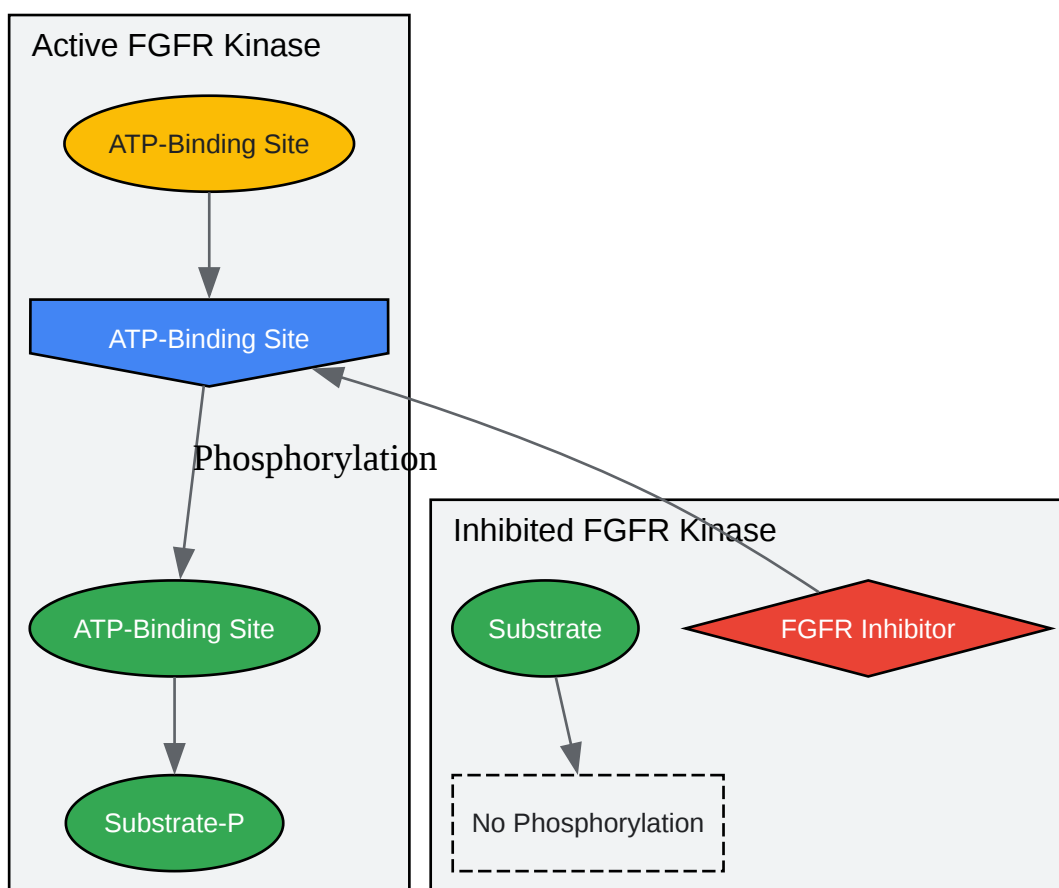
There are several classes of FGFR inhibitors, including non-selective and selective tyrosine kinase inhibitors (TKIs), monoclonal antibodies, and FGF ligand traps.^{[1][3][5]} TKIs, which are small molecules that compete with ATP for the kinase binding site, are the most common class of FGFR inhibitors.^{[6][7]} Several selective FGFR inhibitors, such as erdafitinib, pemigatinib, and infigratinib, have received FDA approval for the treatment of specific cancers with FGFR alterations.^{[6][7][8]}

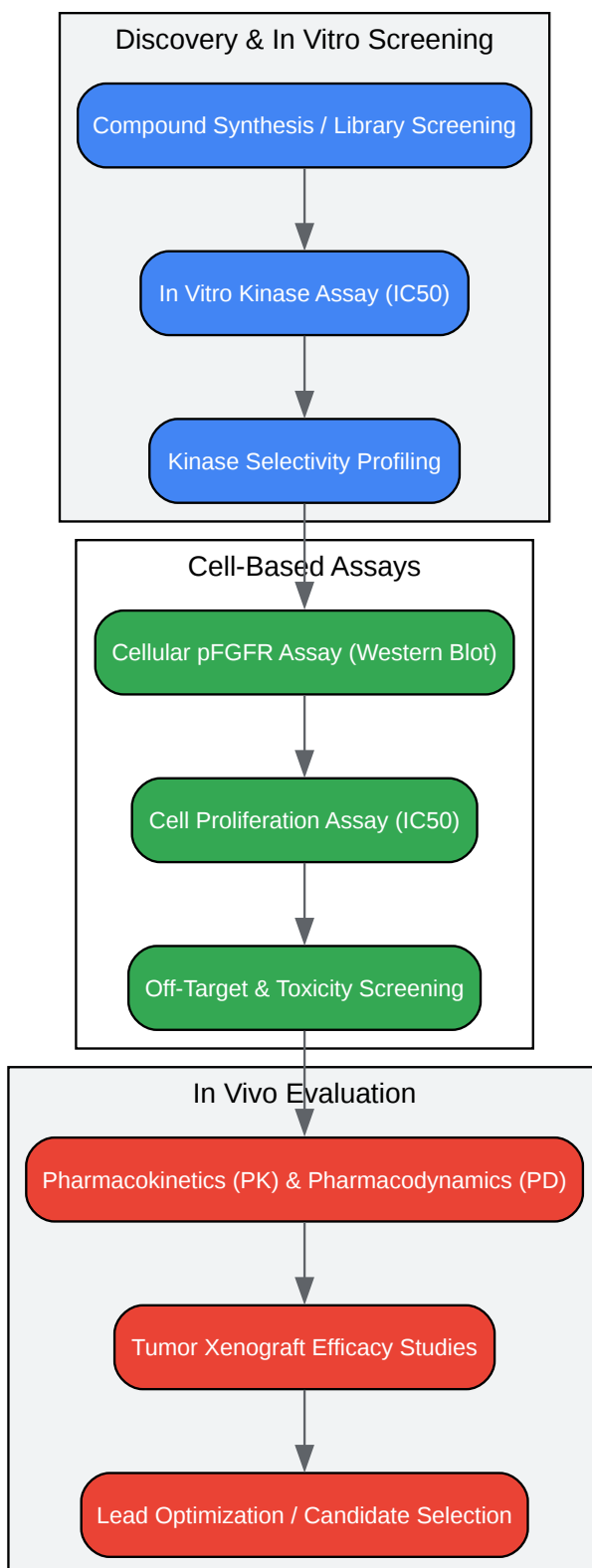
FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR. This induces receptor dimerization and autophosphorylation

of the intracellular kinase domains, creating docking sites for various signaling proteins. The subsequent activation of downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLC γ , and JAK-STAT pathways, drives cellular responses.[2][3][9]







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